1-(Hydroxymethyl)cyclopropane-1-sulfonamide
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Overview
Description
1-(Hydroxymethyl)cyclopropane-1-sulfonamide is an organic compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . This compound is characterized by a cyclopropane ring substituted with a hydroxymethyl group and a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves several steps. One common method includes the reaction of cyclopropane with formaldehyde and a sulfonamide derivative under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-(Hydroxymethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropane derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hydroxymethyl group may also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
Cyclopropane-1-sulfonamide: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
Hydroxymethylcyclopropane: Lacks the sulfonamide group, affecting its biological activity and applications.
Cyclopropane derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRDTMLTMKCWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883810-03-4 |
Source
|
Record name | 1-(hydroxymethyl)cyclopropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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